

# centanafadine patent intellectual property status

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Centanafadine

CAS No.: 924012-43-1

Cat. No.: S651680

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## Intellectual Property Status Overview

The patent landscape for **Centanafadine** is robust, with protection spanning multiple jurisdictions and aspects of the drug's development.

Aspect	Details
US Patents	24 patents [1]
International Patents	92 patents [1]
Patent Holders	Otsuka Pharmaceutical Co., Ltd., Otsuka America Pharmaceutical, Inc., Otsuka Pharmaceutical Development & Commercialization Inc. [2] [1]
Protected Subjects	Crystalline forms, pharmaceutical formulations (SR, XR), synthesis methods, therapeutic uses [3] [1] [4]

Key specific patents include:

- **US11564885B2 & US11759426B2:** These patents protect detailed pharmaceutical formulations of **Centanafadine**, particularly sustained-release (SR) compositions. The claims cover complex multi-particulate bead systems designed for controlled drug delivery [3] [5].

- **WO2021075494A1**: This patent discloses an improved method for producing a specific crystalline form (Form A) of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride, which is the active ingredient in **Centanafadine**. The invention provides a more efficient crystallization process [4].

## Clinical Development and Regulatory Status

**Centanafadine**'s primary development focus is on Attention-Deficit/Hyperactivity Disorder (ADHD), with its most advanced trials in Phase III.

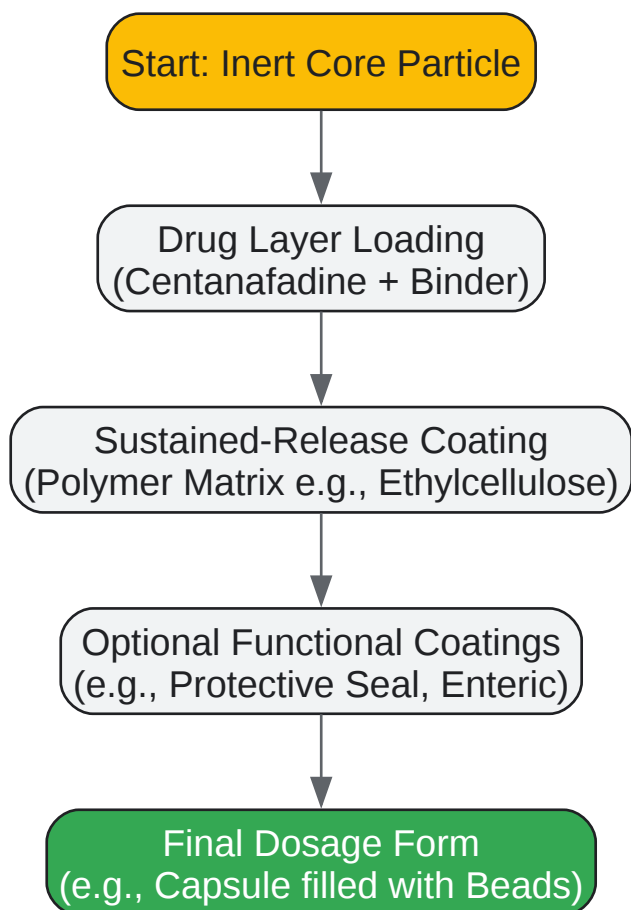
Development Area	Highest Phase	Status & Details
ADHD (Adults & Pediatrics)	Phase III [2] [1]	Active trials as of 2025; 400 mg sustained-release (SR) formulation [2] [6]
Major Depressive Disorder (MDD)	Phase II [2]	JUNIPER trial completed May 2025 [2]
Smoking Cessation	Phase II [2]	-
Discontinued Programs	-	Neuropathic pain, binge-eating disorder [2]

Recent clinical evidence supports its potential. A 2025 52-week open-label safety study in adults with ADHD concluded that **Centanafadine** SR 400 mg was safe and effective for long-term treatment [6]. Earlier Phase III trials had already demonstrated significant improvement in ADHD symptoms compared to placebo [7].

## Technical and Experimental Details

### Formulation and Composition

The patented sustained-release formulations often use a multi-layered bead design for controlled drug release [3] [5]. The following diagram illustrates a generalized workflow for creating these multi-particulate dosage forms.



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Key formulation components include:

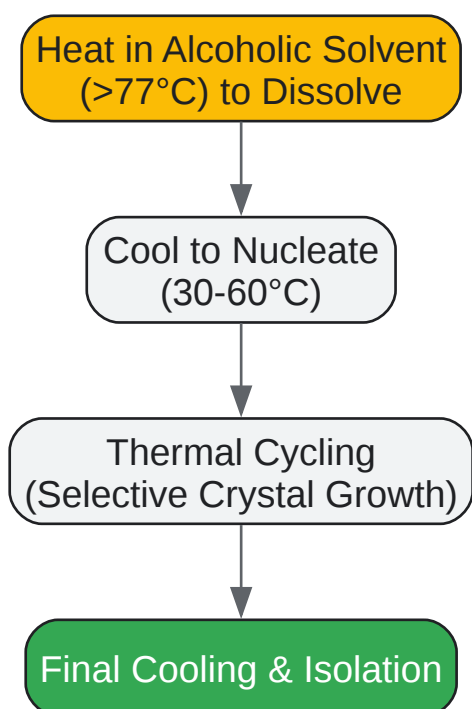
- **Drug Substance: Centanafadine** hydrochloride, often in a specific crystalline form [4].
- **Core:** Inert starter seeds (e.g., sugar spheres or microcrystalline cellulose beads) [3] [5].
- **Drug Layer: Centanafadine** layered onto the core using a binding agent (e.g., polyvinylpyrrolidone or hydroxypropyl cellulose) [3] [5].
- **Release-Rate Controlling Membrane:** A polymer-based coating applied to the drug-loaded beads to achieve sustained release. Common polymers include ethylcellulose, methacrylic acid copolymers, or cellulose acetate [3] [5].
- **Other Excipients:** Plasticizers (e.g., triethyl citrate), anti-tacking agents (e.g., talc), fillers, and lubricants for final dosage form processing [3] [5].

## Synthesis and Analytical Protocols

- **Synthesis Protocol (Crystalline Form A):** The improved manufacturing process involves several key stages [4]:

- **Dissolution:** Crude or pre-purified **Centanafadine** hydrochloride is heated and dissolved in a solvent, typically ethanol or a water-ethanol mixture, at a temperature above 77°C until complete dissolution.
- **Nucleation:** The hot solution is cooled to a temperature between 30-60°C to induce the formation of crystal nuclei.
- **Selective Crystal Growth (Thermal Cycling):** The mixture containing the nuclei is heated to a specific temperature range where only the desired crystalline Form A remains stable in the solid state, while other polymorphic forms dissolve.
- **Crystallization & Harvesting:** The mixture is slowly cooled to room temperature to allow complete crystallization of Form A, followed by isolation via filtration or centrifugation, and drying.

The workflow below outlines this crystallization process.



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- **Key Analytical Methods:**

- **X-ray Powder Diffraction (XRPD):** Used to identify and characterize the crystalline form (polymorph) of the final drug substance by analyzing its unique diffraction pattern [4].
- **Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC):** These thermal techniques are employed together to study the solid-state behavior of the crystal forms, including determining melting points, phase transitions, and stability [4].

## Strategic Implications for R&D

- **Promising Non-Stimulant Profile:** As a first-in-class Norepinephrine-Dopamine-Serotonin Reuptake Inhibitor (NDSRI) with a low potential for abuse, **Centanafadine** could address a significant unmet need in ADHD treatment and other central nervous system disorders if approved [6] [7].
- **Strong IP Protection:** The extensive patent portfolio creates a substantial barrier to entry for competitors, potentially securing the market for Otsuka for many years. The protection of specific crystalline forms and complex formulations further strengthens this position [3] [1] [4].
- **Clinical and Regulatory Pathway:** The ongoing Phase III trials in pediatric ADHD and the recent completion of a long-term safety study are critical final steps toward regulatory submission and potential market approval [2] [6].

The intellectual property status of **Centanafadine** is dynamic. For the most current information, particularly regarding patent expiration dates and specific claims, it is advisable to consult the official patent databases directly [3] [8] [1].

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**Address:** Ontario, CA 91761, United States  
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